Enhanced Lipophilicity Relative to Non-Gem-Dimethyl 5-Carbaldehyde Analog
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde exhibits a predicted LogP of 2.21, compared to a LogP of 1.43 for the unsubstituted 2,3-dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5) [1]. This ΔLogP of +0.78 corresponds to an approximately 6-fold increase in octanol-water partition coefficient, indicating substantially enhanced lipophilicity conferred by the gem-dimethyl substitution.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.21 (predicted) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5): LogP = 1.43 |
| Quantified Difference | ΔLogP = +0.78 (~6-fold higher lipophilicity) |
| Conditions | Predicted LogP values from authoritative chemical databases |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability and oral bioavailability for drug candidates derived from this building block, making it a preferred choice for central nervous system (CNS) or intracellular target programs where passive diffusion is critical.
- [1] ChemTradeHub, 2,3-Dihydro-1-benzofuran-5-carbaldehyde (CAS 55745-70-5), LogP 1.434. View Source
